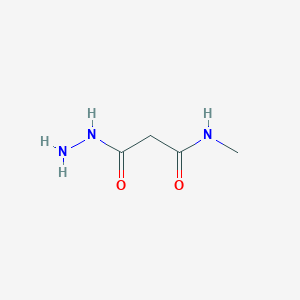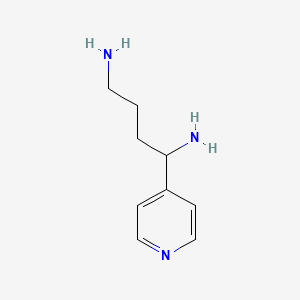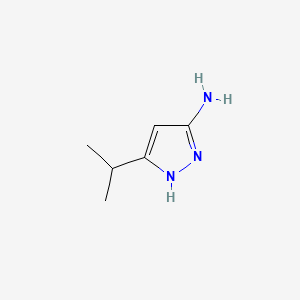
5-isopropyl-1H-pyrazol-3-amine
Descripción general
Descripción
5-Isopropyl-1H-pyrazol-3-amine (also known as IPPA) is a chemical compound belonging to the pyrazolamine family. It is an organic compound containing nitrogen, carbon, and hydrogen atoms. IPPA is an important chemical that is widely used in scientific research due to its unique properties and its ability to act as a catalyst in many reactions. IPPA has been used in a variety of applications, including drug synthesis, biochemical analysis, and drug delivery.
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Compounds
5-isopropyl-1H-pyrazol-3-amine serves as a precursor in the synthesis of various functionalized compounds. For example, it has been utilized in the facile synthesis of indole-3-yl pyrazole derivatives, demonstrating its role in creating novel pyrazolo[1,5-a]pyrimidines, imidazo[1,2-b]pyrazole, and other derivatives potentially of pharmaceutical interest. This showcases the compound's versatility and applicability in synthetic organic chemistry, particularly in the development of new molecules with possible therapeutic applications (El‐Mekabaty, Mesbah, & Fadda, 2017).
Development of Novel Heterocycles
The reactivity of 5-isopropyl-1H-pyrazol-3-amine with various reagents has been explored for the synthesis of new heterocyclic structures. Research indicates its use in generating pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, highlighting the compound's utility in expanding the chemical space of heterocyclic chemistry. This research is pivotal for the discovery of new compounds with unique properties and potential industrial applications (Koyioni, Manoli, Manos, & Koutentis, 2014).
Anticorrosive Properties
In addition to its uses in synthetic organic chemistry, 5-isopropyl-1H-pyrazol-3-amine derivatives have been studied for their anticorrosive properties. This is particularly relevant in the development of new materials and coatings designed to protect metals from corrosion, highlighting the compound's significance beyond pharmaceuticals and into materials science (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Ligand Synthesis for Copper-Catalyzed Reactions
5-isopropyl-1H-pyrazol-3-amine has been utilized in the synthesis of ligands for copper-catalyzed tandem reactions. This application is crucial in the field of catalysis, where the development of new ligands can lead to more efficient and selective synthetic processes. The use of heterocyclic ketene aminals (HKAs) as new ligands for these reactions showcases the innovative approaches being explored in catalytic chemistry (Wen, Jin, Niu, & Li, 2015).
Propiedades
IUPAC Name |
5-propan-2-yl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSBBZDRQQVATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377751 | |
| Record name | 5-isopropyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-1H-pyrazol-3-amine | |
CAS RN |
56367-24-9 | |
| Record name | 5-isopropyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propan-2-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


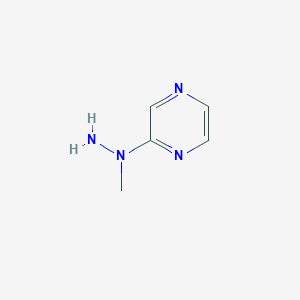
![3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol](/img/structure/B1350069.png)
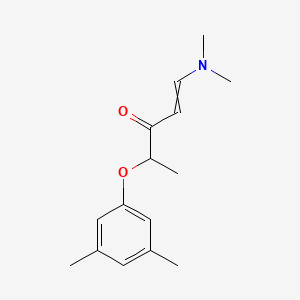



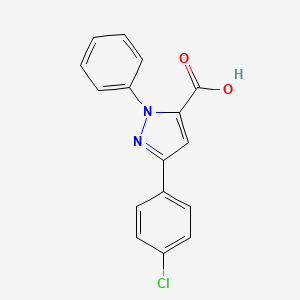


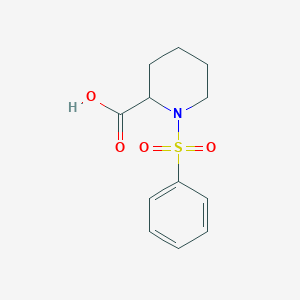
![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)
